Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC13717249
Molecular Formula: C13H11ClN2O5
Molecular Weight: 310.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2O5 |
|---|---|
| Molecular Weight | 310.69 g/mol |
| IUPAC Name | ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H11ClN2O5/c1-3-21-13(18)10-11(14)8-6-7(16(19)20)4-5-9(8)15(2)12(10)17/h4-6H,3H2,1-2H3 |
| Standard InChI Key | TYOWRPLDEZCUHV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s distinct substitution pattern confers unique physicochemical and potential pharmacological properties.
Molecular Identifiers
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2253790-59-7 | |
| IUPAC Name | Ethyl 4-chloro-1-methyl-6-nitro-2-oxoquinoline-3-carboxylate | |
| Molecular Formula | C₁₃H₁₁ClN₂O₅ | |
| Molecular Weight | 310.69 g/mol | |
| SMILES | CCOC(=O)C1=C(Cl)c2cc(ccc2N(C)C1=O)N+[O-] | |
| InChIKey | TYOWRPLDEZCUHV-UHFFFAOYSA-N |
Structural Features
The quinoline backbone is modified at four positions (Figure 1):
-
Position 1: A methyl group (-CH₃) enhances steric bulk and may influence metabolic stability .
-
Position 2: A ketone group (=O) contributes to planar rigidity and hydrogen-bonding potential .
-
Position 3: An ethyl carboxylate ester (-COOEt) introduces hydrophobicity and potential prodrug functionality .
-
Position 4: A chlorine atom (-Cl) modulates electronic effects and binding affinity .
-
Position 6: A nitro group (-NO₂) may confer redox activity or serve as a hydrogen-bond acceptor .
X-ray crystallography of analogous quinoline derivatives reveals that such substitution patterns often stabilize half-chair conformations in saturated rings and facilitate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Physicochemical Properties
-
Solubility: The ethyl ester and nitro groups likely enhance lipophilicity, favoring organic solvents (e.g., DMSO, ethanol) over water .
-
Stability: Nitro groups may render the compound sensitive to reducing agents, while the ester moiety could hydrolyze under strongly acidic or basic conditions .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Harmful if swallowed (H302) | Acute Tox. 4 | Avoid ingestion; use PPE |
| Skin irritation (H315) | Skin Irrit. 2 | Wear gloves and protective clothing |
| Serious eye irritation (H319) | Eye Irrit. 2A | Use safety goggles |
| Respiratory irritation (H335) | STOT SE 3 | Ensure adequate ventilation |
Comparative Analysis with Structural Analogs
Ethyl 4-Chloro-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate
This analog (CAS 99429-64-8) lacks the 1-methyl and 6-nitro groups . The absence of these substituents reduces steric hindrance and electron-withdrawing effects, potentially diminishing biological activity .
Hexahydroquinoline Derivatives
Saturated analogs, such as ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, adopt non-planar conformations, altering pharmacokinetic properties like membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume